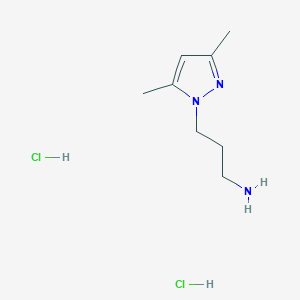
3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine dihydrochloride
説明
3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine dihydrochloride (3,5-DMPP-PAD) is a synthetic compound that is used in scientific research as a tool to study various physiological and biochemical processes. This compound is a derivative of the pyrazole family, which is known to possess a wide range of biological activities. 3,5-DMPP-PAD has been used to study various mechanisms of action in the body, such as its ability to modulate signal transduction pathways, and its potential to act as a modulator of cell surface receptors.
科学的研究の応用
Coordination Chemistry and Supramolecular Structures
Research has focused on the synthesis and characterization of molecular complexes and supramolecular structures using ligands related to 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine. For example, Guerrero et al. (2015) synthesized ZnII complexes based on hybrid N-pyrazole, N′-imine ligands, which were characterized and analyzed for their 3D supramolecular properties, demonstrating potential applications in supramolecular crystal engineering due to their easy preparation and efficient system, as well as the versatile bonding properties of the heteroatoms present in the ligands (Guerrero et al., 2015).
Synthesis and Reactivity of Organic Compounds
Several studies have focused on the synthesis of novel organic compounds involving derivatives of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine. Drew et al. (2007) synthesized square planar mononuclear Pd(II) complexes, revealing their structure through X-ray crystallography and highlighting their potential in materials science due to their unique helical twists (Drew et al., 2007).
Antimicrobial and Anti-inflammatory Agents
Compounds derived from or related to 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine have been evaluated for their potential as antimicrobial and anti-inflammatory agents. For instance, Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which demonstrated moderate to good antibacterial activity, suggesting the therapeutic potential of these compounds (Asiri & Khan, 2010).
Molecular Docking and Biological Evaluation
Karrouchi et al. (2020) synthesized and characterized a new crystal compound, evaluating its antidiabetic and antioxidant activities through in vitro studies and molecular docking. This research indicates the potential biomedical applications of compounds based on 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine in treating diseases such as diabetes (Karrouchi et al., 2020).
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7-6-8(2)11(10-7)5-3-4-9;;/h6H,3-5,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYWQJQXFQNLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



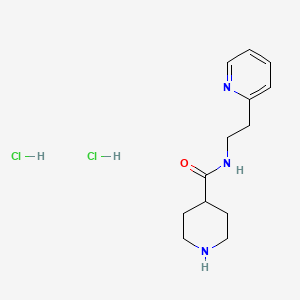
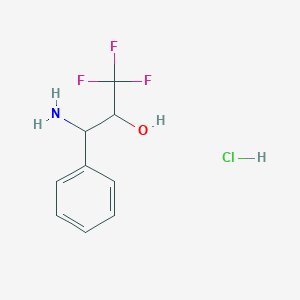
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1520871.png)
![1-methyl-5-[(methylamino)carbonyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1520872.png)
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)
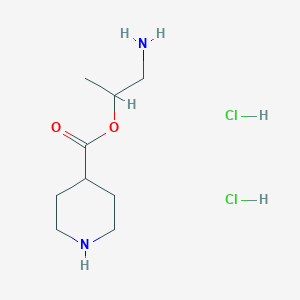

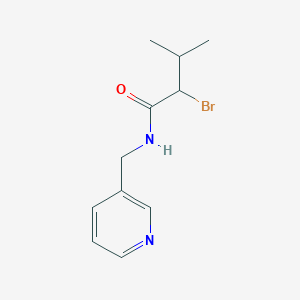

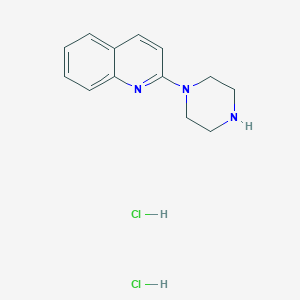

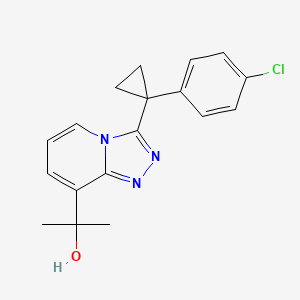
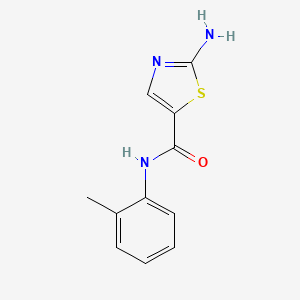
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)